Cas no 41145-62-4 (Acetic acid, (chlorosulfinyl)-, ethyl ester)
Acetic acid, (chlorosulfinyl)-, ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid, (chlorosulfinyl)-, ethyl ester
- Ethyl2-sulfinoacetate
- 41145-62-4
-
- Inchi: 1S/C4H8O4S/c1-2-8-4(5)3-9(6)7/h2-3H2,1H3,(H,6,7)
- InChI Key: YYZGTGGYZPBDLU-UHFFFAOYSA-N
- SMILES: S(CC(=O)OCC)(=O)O
Computed Properties
- Exact Mass: 152.01432991Da
- Monoisotopic Mass: 152.01432991Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 82.8Ų
Acetic acid, (chlorosulfinyl)-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-732219-0.05g |
ethyl 2-sulfinoacetate |
41145-62-4 | 0.05g |
$660.0 | 2023-05-30 | ||
| Enamine | EN300-732219-0.1g |
ethyl 2-sulfinoacetate |
41145-62-4 | 0.1g |
$691.0 | 2023-05-30 | ||
| Enamine | EN300-732219-0.25g |
ethyl 2-sulfinoacetate |
41145-62-4 | 0.25g |
$723.0 | 2023-05-30 | ||
| Enamine | EN300-732219-0.5g |
ethyl 2-sulfinoacetate |
41145-62-4 | 0.5g |
$754.0 | 2023-05-30 | ||
| Enamine | EN300-732219-1.0g |
ethyl 2-sulfinoacetate |
41145-62-4 | 1g |
$785.0 | 2023-05-30 | ||
| Enamine | EN300-732219-2.5g |
ethyl 2-sulfinoacetate |
41145-62-4 | 2.5g |
$1539.0 | 2023-05-30 | ||
| Enamine | EN300-732219-5.0g |
ethyl 2-sulfinoacetate |
41145-62-4 | 5g |
$2277.0 | 2023-05-30 | ||
| Enamine | EN300-732219-10.0g |
ethyl 2-sulfinoacetate |
41145-62-4 | 10g |
$3376.0 | 2023-05-30 |
Acetic acid, (chlorosulfinyl)-, ethyl ester Related Literature
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on Acetic acid, (chlorosulfinyl)-, ethyl ester
Recent Advances in the Study of Acetic acid, (chlorosulfinyl)-, ethyl ester (CAS: 41145-62-4) in Chemical Biology and Pharmaceutical Research
Acetic acid, (chlorosulfinyl)-, ethyl ester (CAS: 41145-62-4) is a specialized chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its chlorosulfinyl and ethyl ester functional groups, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of novel sulfonyl-containing compounds, which are known for their diverse pharmacological activities.
One of the key areas of research involving Acetic acid, (chlorosulfinyl)-, ethyl ester is its role in the synthesis of sulfonamide derivatives. Sulfonamides are a class of compounds with broad therapeutic applications, including antibacterial, antiviral, and anticancer properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient use of this compound as a sulfonylating agent in the preparation of sulfonamide-based inhibitors targeting carbonic anhydrase isoforms, which are implicated in various diseases, including cancer and glaucoma. The study highlighted the compound's high reactivity and selectivity, making it a valuable tool for medicinal chemists.
In addition to its applications in drug synthesis, Acetic acid, (chlorosulfinyl)-, ethyl ester has also been investigated for its potential in chemical biology. Researchers have utilized this compound to modify proteins and peptides, enabling the study of protein-protein interactions and enzyme mechanisms. A recent preprint on bioRxiv described the use of this compound to introduce sulfonyl groups into specific amino acid residues, facilitating the development of activity-based probes for proteomics research. This approach provides new insights into the functional roles of proteins in disease pathways.
Despite its promising applications, the handling and storage of Acetic acid, (chlorosulfinyl)-, ethyl ester require careful consideration due to its reactive nature. A 2022 review in Chemical Research in Toxicology emphasized the importance of proper safety protocols when working with this compound, as it can release hazardous gases under certain conditions. The review also discussed strategies to mitigate these risks, such as the use of controlled reaction environments and protective equipment.
Looking ahead, the continued exploration of Acetic acid, (chlorosulfinyl)-, ethyl ester is expected to yield further advancements in drug discovery and chemical biology. Ongoing research aims to expand its utility in the synthesis of next-generation therapeutics, including targeted covalent inhibitors and bifunctional molecules. As the field progresses, this compound is likely to remain a focal point for innovative research in the chemical and pharmaceutical sciences.
41145-62-4 (Acetic acid, (chlorosulfinyl)-, ethyl ester) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)